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molecular formula C12H10ClN3O2 B1343980 Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate CAS No. 204394-36-5

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate

Cat. No. B1343980
M. Wt: 263.68 g/mol
InChI Key: ZHGXCAJGZVCTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787539B2

Procedure details

A suspension of 4.78 g (19.5 mmol) 4-hydroxy-2-pyridin-4-yl-pyrimidine-5-carboxylic acid ethyl ester in 20 ml POCl3 was heated at reflux for 1 h. The solution was cooled to RT and poured into 100 ml ice-water. The pH of the solution was adjusted to 8 with sat.NaHCO3-solution. The water-phase was extracted three times with 80 ml CH2Cl2. The combined organic phases were dried (MgSO4), filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 40:1) to give 4.34 g (84%) 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid ethyl ester as a yellow solid, MS (EI): 263.1 (M+).
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](O)=[N:8][C:9]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2].C([O-])(O)=O.[Na+].O=P(Cl)(Cl)[Cl:26]>>[CH2:1]([O:3][C:4]([C:6]1[C:7]([Cl:26])=[N:8][C:9]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=NC=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The water-phase was extracted three times with 80 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 40:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=NC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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